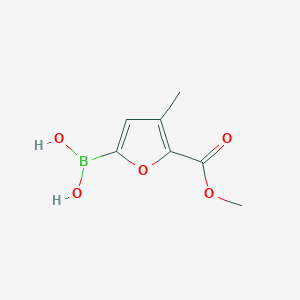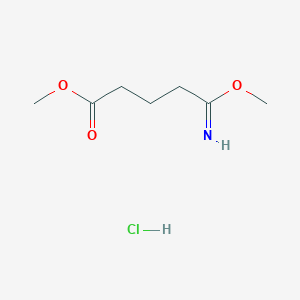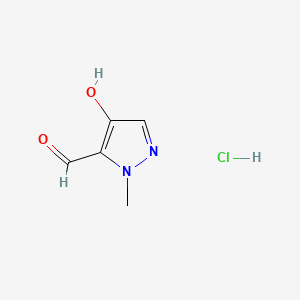
4-hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde hydrochloride is a heterocyclic compound that features a pyrazole ring substituted with a hydroxyl group, a methyl group, and an aldehyde group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde hydrochloride typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method includes the formylation of semicarbazones derived from alkyl, phenyl, and cycloalkyl methyl ketones using a complex of phosphorus oxychloride (POCl3) with dimethylformamide (DMF) .
Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave-assisted synthesis or green chemistry approaches to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reactions often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products:
Oxidation: 4-Hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: 4-Hydroxy-1-methyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-1-methyl-1H-pyrazole-5-carbaldehyde hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and
Properties
Molecular Formula |
C5H7ClN2O2 |
|---|---|
Molecular Weight |
162.57 g/mol |
IUPAC Name |
4-hydroxy-2-methylpyrazole-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C5H6N2O2.ClH/c1-7-4(3-8)5(9)2-6-7;/h2-3,9H,1H3;1H |
InChI Key |
AVQIVFKPSHRDLD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)O)C=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


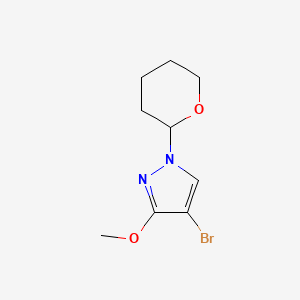
![Potassium {3-[(diethoxyphosphoryl)methyl]bicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13461741.png)
![tert-butylN-[(3-ethoxyazetidin-3-yl)methyl]carbamate](/img/structure/B13461744.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carbonitrile hydrochloride](/img/structure/B13461756.png)
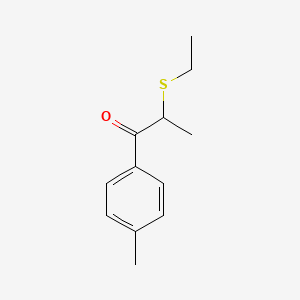
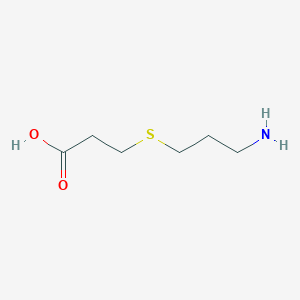
![1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B13461771.png)
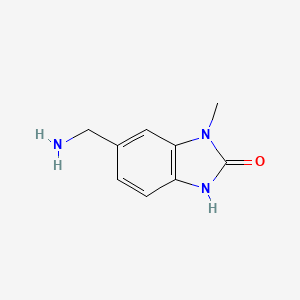
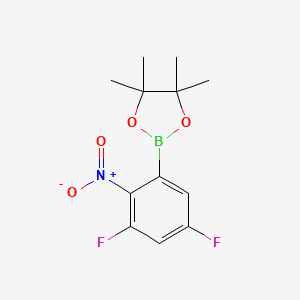
![2-[1-(cyclopropylmethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13461779.png)

methyl}azetidine-1-carboxylate](/img/structure/B13461784.png)
